rel-(R,S)-Formoterol
CAS No.: 67346-51-4
VCID: VC21334912
Molecular Formula: C19H24N2O4
Molecular Weight: 344.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
rel-(R,S)-Formoterol is a potent long-acting β2-adrenergic agonist used primarily in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is characterized by its rapid onset of action and prolonged duration, making it suitable for both acute relief and maintenance therapy . Pharmacological Activityrel-(R,S)-Formoterol acts primarily on β2-adrenergic receptors located in bronchial smooth muscle, leading to bronchodilation. Its rapid onset of action (within 2-3 minutes) and long duration (up to 12 hours) make it effective for both acute relief and maintenance therapy in asthma and COPD patients . Clinical Use and EfficacyFormoterol has been shown to improve lung function significantly in patients with COPD. In clinical trials, doses of 4.5 micrograms twice daily and higher have demonstrated improved lung function and reduced symptoms . The drug is also used in combination with other medications for enhanced therapeutic effects. Metabolism and InteractionsFormoterol is metabolized primarily through glucuronidation and O-demethylation followed by glucuronidation. Its metabolism can be influenced by co-administered drugs, potentially altering plasma levels . Interactions with other compounds may affect its bioavailability and therapeutic effectiveness. Table 1: Clinical Efficacy of Formoterol in COPD
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CAS No. | 67346-51-4 | |||||||||||||||
Product Name | rel-(R,S)-Formoterol | |||||||||||||||
Molecular Formula | C19H24N2O4 | |||||||||||||||
Molecular Weight | 344.4 g/mol | |||||||||||||||
IUPAC Name | N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |||||||||||||||
Standard InChI | InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |||||||||||||||
Standard InChIKey | BPZSYCZIITTYBL-DJJJIMSYSA-N | |||||||||||||||
Isomeric SMILES | C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |||||||||||||||
SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |||||||||||||||
Canonical SMILES | CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Synonyms | Formamide, N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, [R-(R*,S*)]- | |||||||||||||||
PubChem Compound | 3045233 | |||||||||||||||
Last Modified | Aug 15 2023 |
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